molecular formula C10H7NO3 B3039739 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 130306-62-6

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No.: B3039739
CAS No.: 130306-62-6
M. Wt: 189.17 g/mol
InChI Key: MMIBNGDNUPBZNT-VZUCSPMQSA-N
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Description

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is a Schiff base ligand synthesized via a condensation reaction between 3-formyl chromone and 2-aminophenol in ethanol under reflux conditions . Its structure is confirmed by IR, $ ^1 \text{H} $-NMR, and mass spectroscopy, featuring a chromen-4-one core substituted with a hydroxyimino methyl group at position 2. This compound exhibits strong chelating properties, making it a potent colorimetric chemosensor for metal ions (e.g., Cu$ ^{2+} $, Fe$ ^{3+} $) in aqueous media, with applications in environmental monitoring and bioanalytical chemistry .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBNGDNUPBZNT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Chromen-4-one Derivatives

Chromen-4-one derivatives are widely studied for their diverse substituents and applications. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Chromen-4-one Derivatives
Compound Name Substituents/Modifications Key Applications References
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one 3-(Hydroxyimino)methyl group Metal ion chemosensing
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 2-(4-Fluorophenyl), 3-hydroxy Antimicrobial synthesis precursor
2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one 2-(Dimethylamino)phenyl, 3-hydroxy Photoreactivity studies
3-(4-Nitrobenzylidene)chroman-4-one 3-(4-Nitrobenzylidene) Not specified (safety data available)
7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one 7-Hydroxy, 3-(4-methylphenoxy) Structural characterization
3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives 2-Aryl, 3-hydroxy Antioxidant, anti-inflammatory agents

Spectral and Physicochemical Properties

  • Target Compound : IR shows C=N stretch (~1600 cm$ ^{-1} $); $ ^1 \text{H} $-NMR confirms imine proton at δ 8.5–9.0 ppm .
  • Analogues: 2-(4-Dimethylamino)phenyl derivative (Compound 3): Exhibits bathochromic shifts in UV-Vis due to electron-donating groups . Triazole-bridged dimers: Characterized by LCMS and HRMS, with melting points ranging from 98–254°C .

Biological Activity

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, also known as 4-oxo-4H-chromene-3-carbaldehyde oxime, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one is C10H7NO3, with a molar mass of 189.17 g/mol. The compound features a chromone structure with a hydroxyimino group that enhances its reactivity and biological activity compared to other chromone derivatives .

Antioxidant Activity

Chromone derivatives, including 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, have demonstrated antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress-related damage in cells. Studies have shown that these compounds can effectively scavenge free radicals, which are implicated in various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of chromone derivatives in models of Alzheimer's disease. In one study, the administration of chromone derivatives significantly reduced the concentration of amyloid-beta (Aβ) in the hippocampus, indicating their potential role in managing neuroinflammation and cognitive deficits associated with Alzheimer's disease . The study utilized various biochemical assays to measure mitochondrial function and inflammatory markers, demonstrating the compound's efficacy in enhancing cognitive performance in treated rats.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain chromone derivatives exhibit antibacterial activity against various strains of bacteria. For instance, a related study found that derivatives similar to 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one showed significant inhibition against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

The biological effects of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The hydroxyimino group may facilitate electron donation to free radicals, thereby neutralizing them and preventing cellular damage.
  • Neuroprotective Mechanism : By reducing Aβ levels and modulating mitochondrial function, these compounds may help restore neuronal health and function.

Case Studies

Several case studies have reported on the efficacy of chromone derivatives in clinical settings:

  • Alzheimer's Disease Model : In a controlled study involving rats with induced Alzheimer's pathology, treatment with chromone derivatives led to a significant reduction in cognitive deficits as measured by behavioral tests . The results indicated that these compounds could serve as therapeutic agents for neurodegenerative diseases.
  • Antibacterial Testing : In vitro studies demonstrated that certain derivatives exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential use as antibiotic agents .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective scavenging of free radicals; mitigates oxidative stress
NeuroprotectiveReduces Aβ levels; improves cognitive performance in Alzheimer’s models
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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